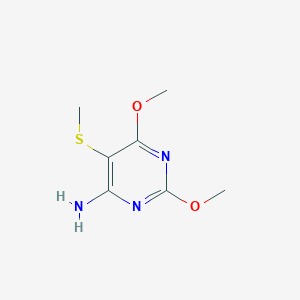

2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine

Description

2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine is a pyrimidine derivative characterized by methoxy groups at positions 2 and 6, a methylsulfanyl group at position 5, and an amine group at position 3. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as antitumor, antimicrobial, and enzyme-targeting agents.

Properties

CAS No. |

89587-78-0 |

|---|---|

Molecular Formula |

C7H11N3O2S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

2,6-dimethoxy-5-methylsulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C7H11N3O2S/c1-11-6-4(13-3)5(8)9-7(10-6)12-2/h1-3H3,(H2,8,9,10) |

InChI Key |

RBMDIALURBOXGV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC(=C1SC)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Amino-2,6-dimethoxypyrimidine Core

A critical intermediate for the target compound is 4-amino-2,6-dimethoxypyrimidine , which can be prepared via a green and efficient two-step method involving cyclization and methylation, avoiding toxic reagents like phosphorus oxychloride.

Method Summary:

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Sodium metal + absolute methanol/ethanol, methyl cyanoacetate or ethyl cyanoacetate, urea, reflux 65-80°C, 3-4 h, pH 7.0-7.5 | Formation of 4-amino-2,6(1H,3H)-pyrimidinedione intermediate |

| 2 | Methylation | 4-amino-2,6-pyrimidinedione, solid alkali (NaOH or KOH), phase transfer catalyst (tetrabutylammonium bromide), methylating agent (dimethyl sulfate or dimethyl carbonate), solvent (toluene, DMF, or pyridine), 60-80°C, 8-10 h | Conversion to 4-amino-2,6-dimethoxypyrimidine |

This method offers advantages such as simplified operation, higher yield (~96.9% for intermediate), reduced environmental pollution, and elimination of phosphorus-containing waste.

Introduction of the Methylsulfanyl Group at Position 5

The methylsulfanyl group at position 5 is typically introduced by nucleophilic substitution on a halogenated pyrimidine intermediate, such as 4,6-dimethoxy-2-(methylthio)pyrimidine derivatives.

- Starting from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, reaction with alkali metal methoxide (e.g., sodium methoxide) in an inert organic solvent (toluene, benzene) at 20-60°C leads to substitution of chlorine atoms by methoxy groups at positions 4 and 6.

- The methylthio group remains intact at position 2 (or 5 depending on numbering), preserving the methylsulfanyl substituent.

- Subsequent oxidation or functional group transformations can be applied if needed to adjust oxidation states or introduce further substituents.

Amination at Position 4

The amino group at position 4 is introduced either by direct amination of halogenated intermediates or by using amino-substituted pyrimidine precursors.

- Ammoniation of trichloropyrimidine intermediates can yield mixtures of amino-substituted pyrimidines, which are then separated and further functionalized.

- Alternatively, starting from 4-amino-2,6-dimethoxypyrimidine (prepared as above), the methylsulfanyl group can be introduced at position 5 by nucleophilic substitution or via methylthiolation reactions.

Representative Synthetic Route Summary

| Step | Intermediate/Product | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | 4-amino-2,6(1H,3H)-pyrimidinedione | Sodium metal + methyl cyanoacetate + urea, reflux in methanol, pH neutralization | 96.9% yield, light yellow solid |

| 2 | 4-amino-2,6-dimethoxypyrimidine | Methylation with dimethyl sulfate, NaOH, tetrabutylammonium bromide, toluene, 60-80°C, 8-10 h | High yield, green process |

| 3 | 4,6-dimethoxy-2-(methylthio)pyrimidine | Reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium methoxide in toluene, 20-60°C | Efficient substitution of chlorines |

| 4 | 2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine | Amination or methylthiolation on appropriate intermediates | Final target compound |

Research Findings and Analysis

- The green synthesis method for 4-amino-2,6-dimethoxypyrimidine avoids hazardous reagents like phosphorus oxychloride, reducing toxic waste and environmental impact.

- Use of phase transfer catalysts and mild methylating agents improves reaction efficiency and selectivity.

- The methylsulfanyl group introduction via nucleophilic substitution on halogenated pyrimidines is well-established, with solvents like toluene providing good reaction media.

- The overall synthetic strategy balances yield, environmental considerations, and operational simplicity, making it suitable for industrial scale-up.

Summary Table of Key Preparation Parameters

| Parameter | Conditions/Values | Comments |

|---|---|---|

| Cyclization temperature | 65-80°C | Reflux in methanol or ethanol |

| Cyclization time | 3-4 hours | Ensures complete ring formation |

| Methylation temperature | 60-80°C | Controlled to optimize yield |

| Methylation time | 8-10 hours | Sufficient for full methylation |

| Solvents used | Methanol, ethanol, toluene, DMF, pyridine | Choice depends on step and reagent |

| Phase transfer catalyst | Tetrabutylammonium bromide | Enhances methylation efficiency |

| Methylating agents | Dimethyl sulfate, dimethyl carbonate | Selected for reactivity and safety |

| Alkali used | Sodium hydroxide, potassium hydroxide | For deprotonation and methylation |

| Yield of intermediate | ~96.9% | High yield for cyclization step |

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines or alcohols, depending on the functional groups present.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Antitumor Activity

The compound has shown promise as a lead candidate in the development of new antitumor agents. Its structural characteristics allow for interactions with specific biological targets, which can inhibit cancer cell proliferation. For instance, studies indicate that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells .

Enzyme Inhibition

Research has demonstrated that 2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine can act as an enzyme inhibitor. It has been involved in binding affinity studies to elucidate its mechanism of action against specific enzymes related to cancer progression. Such investigations are crucial for understanding how this compound can be utilized in drug development efforts targeting enzyme modulation.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The presence of methoxy and methylthio groups in its structure could contribute to its reactivity and biological activity, although further research is needed to confirm these effects.

Herbicide Development

The compound is also being explored for its potential as an herbicide. Its ability to interact with plant growth regulators may provide a pathway for developing new agrochemicals that can effectively control weed populations without harming crops .

Pest Control

In addition to herbicidal properties, there is potential for this compound to be used in the development of pesticides. The unique functional groups may enhance its efficacy against various pests while minimizing environmental impact compared to traditional pesticides.

Synthesis and Biological Evaluation

A study conducted on the synthesis of similar pyrimidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesis process involved optimizing conditions to achieve high yields and purity, which is critical for subsequent biological evaluations .

Data Tables

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-5-(methylthio)pyrimidin-4-amine is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways or interfere with the replication of viral DNA .

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituent positions and functional groups significantly influence physicochemical properties and bioactivity. Below is a comparative analysis of key pyrimidine derivatives:

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- Methoxy vs. Chlorine : Methoxy groups (OCH₃) enhance water solubility compared to chlorine substituents (e.g., 4,6-dichloro-5-methoxypyrimidine), which reduce solubility but stabilize crystal packing via halogen bonding (Cl···N interactions, 3.09–3.10 Å) .

- Methylsulfanyl vs.

Table 2: Bioactivity Comparison

Key Observations :

- The methoxy groups in both compounds may aid solubility, critical for cellular uptake .

- Antibacterial Potential: Methylsulfanyl groups (as in ) correlate with activity against Pseudomonas aeruginosa and E. coli. The target compound’s SCH₃ group may similarly enhance such effects .

Key Observations :

Biological Activity

2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-amine (CAS No. 89587-78-0) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of two methoxy groups and a methylsulfanyl group, which may influence its reactivity and interaction with biological targets. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. One common synthetic route includes the chlorination of 4,6-dimethoxy-2-(methylthio)pyrimidine followed by amination reactions. The reaction conditions often require careful control of temperature and pH to optimize yield and purity.

Antimicrobial Properties

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anticancer Activity

Recent investigations into the anticancer properties of pyrimidine derivatives have revealed promising results. For example, compounds with structural similarities to this compound have demonstrated cytotoxic effects against several cancer cell lines, including lung and breast cancer cells . The mechanism of action may involve the induction of apoptosis or cell cycle arrest in cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed that the compound may function as an enzyme inhibitor or modulate receptor activity, thereby influencing various signaling pathways involved in cell proliferation and survival .

Case Studies

- Antitumor Efficacy : A study assessing the efficacy of similar pyrimidine compounds showed that they could induce apoptosis in human cancer cell lines with IC50 values ranging from 10 to 50 µM. This suggests that this compound may possess comparable anticancer activity .

- Antimicrobial Screening : In a comparative study, several pyrimidine derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, highlighting their potential as antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) |

|---|---|---|

| This compound | TBD | TBD |

| 4-Methoxy-pyrimidine | 25 | 15 |

| 5-Methylthio-pyrimidine | 30 | 12 |

Q & A

Q. What interdisciplinary strategies enhance its application in drug discovery?

- Methodological Answer : Integrate molecular docking (AutoDock Vina) to predict binding affinity with target enzymes (e.g., kinases). Validate with surface plasmon resonance (SPR) for kinetic profiling (ka, kd). Pair with metabolomics (LC-MS) to assess in vivo metabolite formation and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.